[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol
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Overview
Description
[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol is an organic compound with the molecular formula C14H14ClNO. This compound is characterized by the presence of a chloro group, an isopropylphenyl group, and a methylamino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol typically involves the reaction of 2-chloro-5-nitrobenzyl alcohol with 4-isopropylbenzylamine under reducing conditions. The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The nitro group is reduced to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.
5-Chloro-2-(methylamino)phenylmethanone: Contains an additional chloro group on the phenyl ring.
Uniqueness
[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
[2-chloro-5-[(4-propan-2-ylphenyl)methylamino]phenyl]methanol |
InChI |
InChI=1S/C17H20ClNO/c1-12(2)14-5-3-13(4-6-14)10-19-16-7-8-17(18)15(9-16)11-20/h3-9,12,19-20H,10-11H2,1-2H3 |
InChI Key |
UFVVZJASNSKCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
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